molecular formula C17H19N3O B5221328 1-(phenylacetyl)-4-(2-pyridinyl)piperazine

1-(phenylacetyl)-4-(2-pyridinyl)piperazine

Cat. No. B5221328
M. Wt: 281.35 g/mol
InChI Key: IDAKKENHMORASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(phenylacetyl)-4-(2-pyridinyl)piperazine (PPP) is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. PPP has been found to exhibit various biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects.

Mechanism of Action

The exact mechanism of action of 1-(phenylacetyl)-4-(2-pyridinyl)piperazine is not fully understood. However, it has been proposed that 1-(phenylacetyl)-4-(2-pyridinyl)piperazine acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It also modulates the activity of the glutamate system, which is involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-(phenylacetyl)-4-(2-pyridinyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. 1-(phenylacetyl)-4-(2-pyridinyl)piperazine has also been found to modulate the activity of the glutamate system, which is involved in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

1-(phenylacetyl)-4-(2-pyridinyl)piperazine has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. It has also been extensively studied for its potential therapeutic applications. However, 1-(phenylacetyl)-4-(2-pyridinyl)piperazine has some limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. It also has poor solubility in water, which limits its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(phenylacetyl)-4-(2-pyridinyl)piperazine. One potential direction is to investigate its potential use in the treatment of drug addiction and withdrawal symptoms. Another direction is to study its long-term effects on the brain and behavior. Additionally, further studies are needed to fully understand the mechanism of action of 1-(phenylacetyl)-4-(2-pyridinyl)piperazine and its potential therapeutic applications in various neurological and psychiatric disorders.
Conclusion:
In conclusion, 1-(phenylacetyl)-4-(2-pyridinyl)piperazine is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits various biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. 1-(phenylacetyl)-4-(2-pyridinyl)piperazine has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 1-(phenylacetyl)-4-(2-pyridinyl)piperazine, including its potential use in the treatment of drug addiction and withdrawal symptoms and its long-term effects on the brain and behavior.

Synthesis Methods

1-(phenylacetyl)-4-(2-pyridinyl)piperazine can be synthesized by the reaction of 2-pyridinylpiperazine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction mixture is then purified by column chromatography to obtain pure 1-(phenylacetyl)-4-(2-pyridinyl)piperazine.

Scientific Research Applications

1-(phenylacetyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic effects. 1-(phenylacetyl)-4-(2-pyridinyl)piperazine has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

2-phenyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-17(14-15-6-2-1-3-7-15)20-12-10-19(11-13-20)16-8-4-5-9-18-16/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAKKENHMORASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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